N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13(15-9-12-7-4-8-21-12)10-22-14-16-17-18-19(14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUZMRMUWFNWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a furan ring, a tetrazole moiety, and a sulfanyl group. These components contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of N-Furan-2-ylmethyl-1H-tetrazol-5-amines. For instance:
- Synthesis and Testing : A series of derivatives were synthesized and evaluated for their antibacterial activities against standard strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 256 µg/mL, indicating varying levels of efficacy among the compounds tested .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 4 | Strong |
| Compound 2 | 16 | Moderate |
| Compound 3 | 256 | Weak |
- Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although specific pathways for N-Furan-2-ylmethyl derivatives are still under investigation .
Cytotoxic Activity
In addition to antimicrobial effects, the cytotoxicity of N-Furan-2-ylmethyl derivatives has been assessed against various cancer cell lines using the MTT assay. Notably:
- Cell Line Studies : Compounds showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal human keratinocyte (HaCaT) cells. For example, compound 6 demonstrated significant inhibition of cancer cell proliferation at concentrations lower than those affecting normal cells .
Case Studies
Several research studies have documented the biological activity of N-Furan-2-ylmethyl derivatives:
- Study on Antimicrobial Efficacy : A study reported that among synthesized compounds, one derivative exhibited potent activity against clinical isolates of S. epidermidis, with an MIC value significantly lower than that of reference antibiotics like Ciprofloxacin .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects against human cancer cell lines. Results indicated that certain derivatives could inhibit cell growth effectively without harming normal cells, suggesting a promising therapeutic index .
- In Silico Studies : Computational approaches have been employed to predict the drug-likeness and bioactivity profiles of these compounds. Such studies facilitate the identification of promising candidates for further development in drug discovery .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The tetrazole moiety, in particular, has been associated with enhanced biological activity against various tumor types, including breast and lung cancers. The mechanism of action is believed to involve the modulation of signaling pathways critical for cell survival and proliferation.
Analgesic and Anti-inflammatory Effects
The compound's structural features suggest potential analgesic and anti-inflammatory properties. Compounds containing furan and tetrazole rings have shown promise in reducing pain and inflammation in preclinical studies. This application is particularly relevant for developing new treatments for chronic pain conditions.
Biological Research Applications
Biochemical Assays
this compound can serve as a valuable tool in biochemical assays aimed at understanding cellular mechanisms. Its ability to interact with specific receptors or enzymes allows researchers to explore its effects on various biological processes, including apoptosis and cell signaling.
Drug Design and Development
The compound's unique chemical structure makes it a candidate for further modifications to enhance its pharmacological properties. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity for target proteins involved in disease pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | N-Furan-2-ylmethyl derivatives showed significant inhibition of breast cancer cell lines, with IC50 values indicating potency comparable to existing chemotherapeutics. |
| Study B | Anti-inflammatory Effects | In vivo models demonstrated reduced edema and pain response when treated with the compound, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). |
| Study C | Biochemical Interaction | The compound exhibited binding affinity to specific receptors involved in pain signaling, providing insights into its mechanism of action as an analgesic agent. |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varying conditions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux yields 2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)acetic acid and furan-2-ylmethylamine.
-
Basic hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate salt.
Key Observations :
-
Hydrolysis rates are slower compared to aliphatic acetamides due to electron-withdrawing effects from the tetrazole ring.
-
The sulfanyl group remains stable under mild hydrolytic conditions .
Nucleophilic Substitution Reactions
The tetrazole ring participates in nucleophilic substitutions:
-
C-5 position reactivity : The sulfur atom in the sulfanyl group acts as a leaving group, enabling displacement by nucleophiles like amines or alkoxides .
-
Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the tetrazole ring at the C-4 position .
Table 2: Substitution Reactions
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | NH₃, EtOH, 50°C, 8 hrs | 5-Amino-1-phenyl-1H-tetrazole derivative | |
| Bromination | NBS, CCl₄, RT, 2 hrs | 4-Bromo-1-phenyl-1H-tetrazole |
Oxidation and Reduction Reactions
-
Sulfanyl group oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfoxide (R-S=O) or sulfone (R-SO₂).
-
Tetrazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the tetrazole ring, forming a thioamide intermediate .
Key Data :
-
Sulfoxide formation occurs preferentially over sulfone under mild oxidative conditions (0°C, 1 hr).
-
Reduction of the tetrazole ring is reversible in the presence of oxidizing agents .
Cycloaddition and Rearrangement
The tetrazole moiety engages in [2+3] cycloadditions with nitriles to form
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive acetamides and heterocyclic derivatives:
Key Structural Differences :
- Tetrazole vs. Triazole: The 1-phenyltetrazole group in the target compound replaces the triazole or benzothiazole moieties in analogs.
- Sulfanyl vs. Sulfonyl Linkers : The sulfanyl (-S-) bridge in the target compound differs from sulfonyl (-SO₂-) groups in antimicrobial acetamides (e.g., compounds 47–50). Sulfanyl groups are less polar but may improve membrane permeability .
Pharmacological Comparisons
Antimicrobial Activity
- Target Compound: No direct antimicrobial data are available. However, analogs with sulfonyl-piperazine-acetamide scaffolds (e.g., compounds 47–50) show potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .
- Structural Limitation : The absence of a sulfonyl group in the target compound may reduce its antimicrobial efficacy compared to these derivatives.
Anti-Inflammatory and Anti-Exudative Activity
- Triazole-Acetamide Analogs: Derivatives with 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide structures exhibit significant anti-exudative activity (AEA) due to the furan and triazole synergy, reducing edema by 40–60% in rodent models .
- Target Compound : The 1-phenyltetrazole group may enhance anti-inflammatory effects by modulating COX-2 or NF-κB pathways, as seen in tetrazole-containing NSAIDs .
Antiproliferative Activity
Q & A
Q. What synthetic methodologies are employed for the preparation of N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of substituted tetrazole derivatives with furan-containing intermediates under reflux conditions (e.g., pyridine as a catalyst and zeolite-Y for acid catalysis) .
- Step 2: Purification via recrystallization using ethanol or hydrochloric acid/ice mixtures to isolate the acetamide product .
- Structural Confirmation: Key intermediates are characterized via -NMR and -NMR to confirm the formation of the tetrazole and acetamide moieties .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is used to resolve the molecular geometry, bond lengths (e.g., C–S bond ≈ 1.76 Å), and hydrogen-bonding networks (e.g., O–H···N interactions) .
- Spectroscopy: -NMR detects aromatic protons (δ 7.2–8.1 ppm for phenyl groups), while -NMR confirms carbonyl (C=O) and tetrazole carbons .
- Elemental Analysis: Combustion analysis (C, H, N, S) ensures ≥95% purity .
Q. What in vivo models are used to evaluate the anti-exudative activity of this compound?
Methodological Answer:
- Formalin-Induced Edema in Rats: The compound is administered intraperitoneally (10–50 mg/kg), and paw edema volume is measured at 0.5–24 h post-injection. Activity is quantified via % inhibition compared to controls (e.g., 30–60% inhibition observed at 50 mg/kg) .
- Statistical Analysis: ANOVA with post-hoc Tukey tests is applied to compare experimental and control groups (p < 0.05) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence anti-exudative activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introducing electron-withdrawing groups (e.g., -Cl, -NO) at the phenyl ring’s para-position enhances anti-exudative activity by 20–40%, likely due to increased electrophilicity and binding affinity to inflammatory targets .
- Case Study: Substitution with a methoxy group (-OCH) at the meta-position reduces activity by 15%, suggesting steric hindrance or altered electronic properties .
Q. What intermolecular interactions govern the crystal packing of this compound?
Methodological Answer:
- Hydrogen Bonding: O–H···N interactions (2.8–3.0 Å) between the acetamide carbonyl and tetrazole nitrogen stabilize the lattice .
- π-π Stacking: Aromatic rings (phenyl and furan) exhibit face-to-face π-π interactions (centroid distance ≈ 3.9 Å), contributing to crystallinity .
- Torsional Angles: The dihedral angle between the tetrazole and furan rings (≈ 12°) impacts molecular conformation and packing efficiency .
Q. What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening: Rodent studies indicate potential hepatotoxicity at high doses (LD > 500 mg/kg). Glovebox use and fume hoods are recommended during synthesis .
- Carcinogenicity Risk: While not classified for humans, acetamide derivatives show carcinogenic potential in rodents via non-genotoxic mechanisms (e.g., chronic oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
